molecular formula C8H9F B589564 2-Ethylfluorobenzene-d5 CAS No. 1794783-58-6

2-Ethylfluorobenzene-d5

Cat. No. B589564
CAS RN: 1794783-58-6
M. Wt: 129.189
InChI Key: LMWWLNKVUIHGBR-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylfluorobenzene-d5 is a research chemical with the CAS number 1794783-58-6 . It is not intended for human or veterinary use. It is the labelled analogue of 2-Ethylfluorobenzene, which is an impurity of Haloperidol, a typical antipsychotic medication .


Molecular Structure Analysis

The molecular formula of this compound is C8H4D5F . The molecular weight is 129.19 . Detailed structural analysis would require advanced techniques like X-ray crystallography or mass spectrometry .

Safety and Hazards

The safety data sheet for Fluorobenzene-d5, a related compound, indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and is highly flammable . It’s important to handle 2-Ethylfluorobenzene-d5 with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Ethylfluorobenzene-d5 can be achieved through a substitution reaction of 2-Ethylfluorobenzene with deuterium gas in the presence of a catalyst.", "Starting Materials": ["2-Ethylfluorobenzene", "Deuterium gas"], "Reaction": [ "The reaction is carried out in the presence of a catalyst, such as palladium on carbon or platinum oxide.", "The starting material, 2-Ethylfluorobenzene, is placed in a reaction vessel along with the catalyst and deuterium gas.", "The reaction mixture is heated to a high temperature, typically between 100-200°C, under high pressure to promote the incorporation of deuterium into the aromatic ring.", "After completion of the reaction, the product, 2-Ethylfluorobenzene-d5, is isolated and purified through standard techniques such as distillation or chromatography." ] }

CAS RN

1794783-58-6

Molecular Formula

C8H9F

Molecular Weight

129.189

IUPAC Name

1-fluoro-2-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3/i1D3,2D2

InChI Key

LMWWLNKVUIHGBR-ZBJDZAJPSA-N

SMILES

CCC1=CC=CC=C1F

synonyms

1-Ethyl-2-fluorobenzene-d5; 

Origin of Product

United States

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